1-methyl-4-{[4-(trifluoromethyl)benzyl]sulfonyl}piperazine
Overview
Description
1-methyl-4-{[4-(trifluoromethyl)benzyl]sulfonyl}piperazine is an organic compound with the molecular formula C13H17F3N2O2S It is characterized by the presence of a piperazine ring substituted with a methyl group and a benzyl sulfonyl group containing a trifluoromethyl substituent
Preparation Methods
The synthesis of 1-methyl-4-{[4-(trifluoromethyl)benzyl]sulfonyl}piperazine typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzyl chloride and 1-methylpiperazine.
Reaction Conditions: The 4-(trifluoromethyl)benzyl chloride is reacted with 1-methylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Industrial Production: On an industrial scale, the reaction conditions are optimized to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-methyl-4-{[4-(trifluoromethyl)benzyl]sulfonyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding sulfide.
Substitution: The benzyl sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted piperazine derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve organic solvents and controlled temperatures.
Scientific Research Applications
1-methyl-4-{[4-(trifluoromethyl)benzyl]sulfonyl}piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-4-{[4-(trifluoromethyl)benzyl]sulfonyl}piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
1-methyl-4-{[4-(trifluoromethyl)benzyl]sulfonyl}piperazine can be compared with other similar compounds:
Similar Compounds: Examples include 4-(trifluoromethyl)benzenesulfonyl chloride and 1-methyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine.
Uniqueness: The presence of both the piperazine ring and the trifluoromethyl benzyl sulfonyl group makes this compound unique, providing distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2S/c1-17-6-8-18(9-7-17)21(19,20)10-11-2-4-12(5-3-11)13(14,15)16/h2-5H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZZQHGHAKAUBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640500 | |
Record name | 1-Methyl-4-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936083-55-5 | |
Record name | 1-Methyl-4-[[[4-(trifluoromethyl)phenyl]methyl]sulfonyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936083-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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